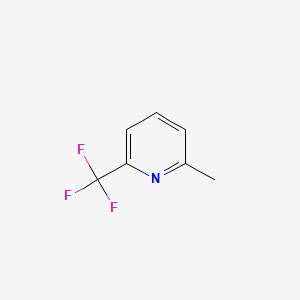

2-Methyl-6-(trifluoromethyl)pyridine

Description

Propriétés

IUPAC Name |

2-methyl-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563697 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-72-0 | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine can be achieved through several methods:

Chlorination and Fluorination of Picoline: One common method involves the chlorination of picoline followed by fluorination to introduce the trifluoromethyl group.

Direct Fluorination: Another approach involves the direct fluorination of methylpyridine using a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine.

Industrial Production: Industrially, the compound can be produced by exchanging chlorine atoms with fluorine atoms in trichloromethyl-pyridine.

Analyse Des Réactions Chimiques

2-Methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Metalation Reactions: It can form pyridyllithium derivatives through metalation reactions, which are useful intermediates in the synthesis of other complex molecules.

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

2-Methyl-6-(trifluoromethyl)pyridine has been investigated for its potential therapeutic applications:

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting Ghrelin O-acyltransferase (GOAT), which is involved in energy metabolism. This inhibition can reduce cancer cell proliferation and offers potential therapeutic effects against obesity-related cancers.

- Antiviral Properties : The compound has shown promise in antiviral applications, particularly within the context of imidazo[1,2-a]pyridine derivatives that exhibit diverse biological activities .

Agrochemical Applications

The trifluoromethyl group enhances the efficacy of agrochemicals derived from this compound:

- Pesticides and Herbicides : Compounds containing the trifluoromethyl moiety are widely used in crop protection. For instance, Fluazifop-butyl was one of the first trifluoromethylpyridine derivatives introduced to the market for agricultural use. Currently, numerous TFMP-containing agrochemicals are approved for use .

- Development of New Formulations : The unique physicochemical properties of fluorinated compounds are being explored to develop novel agrochemical formulations that improve pest resistance and crop yield.

Materials Science

In materials science, this compound is utilized for:

- Functional Materials : The compound's unique properties allow it to be incorporated into various functional materials with applications in electronics and coatings.

- Solvatochromism Studies : Research on solvatochromism has utilized this compound to analyze solvent effects on molecular interactions, which has implications for developing new materials with tailored properties .

Case Studies

-

Anticancer Mechanisms :

- A study demonstrated that this compound inhibits GOAT activity, leading to decreased proliferation of cancer cells. This illustrates its potential as a lead compound in developing anticancer therapies targeting metabolic pathways.

- Agrochemical Innovations :

Mécanisme D'action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to improved pharmacological activity. For example, the presence of the trifluoromethyl group can lower the pKa of cyclic carbamates, facilitating key hydrogen bonding interactions with proteins .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

The biological and physicochemical properties of pyridine derivatives are heavily influenced by substituents. Below is a comparison of 2-methyl-6-(trifluoromethyl)pyridine with structurally related compounds:

Key Observations :

- Electron-Withdrawing Groups : The CF₃ group in this compound enhances stability and polar interactions, making it effective in antifungal applications .

- Aromatic Extensions : MPEP and SIB-1893 feature extended aromatic systems (phenylethynyl/styryl), which improve CNS penetration and mGluR5 antagonism .

- Heterocyclic Modifications : Imidazo[1,2-a]pyridine derivatives exhibit diverse biological activities due to their fused ring system, which mimics natural nucleotides .

Physicochemical and Structural Properties

- Crystal Structure : The trifluoromethyl group in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine exhibits disorder in crystal lattices, with F atoms occupying two sites (occupancy ratio 0.68:0.32) . This disorder may influence solubility and packing efficiency.

- Hydrogen Bonding : Imidazo[1,2-a]pyridine derivatives form infinite chains via C–H⋯N interactions, stabilizing their crystal structures .

- Lipophilicity : MPEP’s phenylethynyl group increases logP compared to this compound, enhancing blood-brain barrier permeability for CNS targets .

Neuroprotective Agents

- MPEP : At 10–100 mg/kg (oral), MPEP rescues cognitive deficits in Fragile X Syndrome models and reduces traumatic brain injury lesions in rats .

- SIB-1893 : Inhibits NMDA receptors at higher concentrations (IC₅₀: 0.29 µM at mGluR5), showing dual neuroprotective mechanisms .

Antifungal Agents

- Pyrimidine Derivatives : Compound 5o (EC₅₀: 10.5 µg/mL), a pyrimidine analog of this compound, outperforms Pyrimethanil against Phomopsis sp. .

Activité Biologique

2-Methyl-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

This compound exhibits significant biochemical activities, particularly in enzyme interactions. It serves as a versatile building block in organic synthesis and medicinal chemistry, often utilized to develop pharmaceuticals targeting specific receptors or enzymes .

| Property | Description |

|---|---|

| Molecular Weight | 165.12 g/mol |

| Solubility | Soluble in organic solvents; limited water solubility |

| Reactivity | Highly reactive due to trifluoromethyl group |

| Biological Role | Enzyme inhibitor; potential anticancer agent |

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Antiproliferative Activity : Demonstrated significant antiproliferative effects against cancer cell lines, particularly triple-negative breast cancer cells.

- Enzyme Inhibition : Exhibits inhibitory effects on enzymes involved in cell proliferation, which may contribute to its anticancer properties .

Case Study: Anticancer Activity

In laboratory settings, this compound was tested on various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. For example, it exhibited an IC50 of 22.73 nM against HDAC isoenzymes, suggesting potential use in cancer therapy .

The mechanism through which this compound exerts its biological effects involves several key interactions:

- Electrophilic Substitution : The sulfonyl chloride group reacts with nucleophiles in biomolecules, leading to the formation of covalent bonds that alter enzyme activity.

- Gene Expression Modulation : By interacting with transcription factors, the compound can induce changes in gene expression profiles, affecting cellular metabolism and proliferation .

Temporal and Dosage Effects

The effects of this compound vary over time and with dosage:

- Temporal Effects : Stability is influenced by environmental conditions; it is moisture-sensitive and should be stored properly to maintain efficacy.

- Dosage Effects : Lower doses show minimal toxicity while higher doses can lead to adverse effects on healthy tissues. A threshold effect has been observed where specific dosages yield significant antiproliferative results without excessive toxicity.

Metabolic Pathways

This compound interacts with metabolic pathways primarily through cytochrome P450 enzymes, leading to the formation of reactive metabolites that contribute to its biological activity. These interactions can significantly alter the levels of specific metabolites within cells .

Q & A

Basic: What are the optimal synthetic routes for 2-Methyl-6-(trifluoromethyl)pyridine?

Methodological Answer:

The synthesis of this compound derivatives often involves multistep reactions. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by:

Refluxing 5-(trifluoromethyl)pyridin-2-amine with dimethylacetamide dimethyl acetal at 90°C for 24 hours.

Reacting the intermediate with bromoacetonitrile in toluene at 60°C.

Purifying via column chromatography (ethyl acetate eluent) and recrystallization from ethanol .

Key considerations include controlling reaction temperatures and using inert solvents to prevent decomposition of the trifluoromethyl group.

Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is critical for determining bond lengths, angles, and molecular packing. For instance, in a study of 2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile:

- The imidazo[1,2-a]pyridine core was found to be planar (max deviation: 0.021 Å).

- Trifluoromethyl and methyl groups exhibited positional disorder (occupancy ratio 0.68:0.32).

- Crystal packing revealed infinite chains via C–H⋯N hydrogen bonds (R₂²(8) and R₂²(12) motifs) .

Data Table:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å, °) | a=5.6871, b=8.5437, c=20.5403, β=96.653 |

| R factor | 0.049 |

Advanced: How does this compound act as an mGluR5 antagonist in neuroprotective studies?

Methodological Answer:

In neuroprotection assays, this compound reduces neuronal injury by antagonizing NMDA receptors. Key experimental steps include:

In vitro models: Treating neuronal cultures with glutamate excitotoxins and measuring cell viability via MTT assays.

In vivo models: Administering the compound intravenously in rodent traumatic brain injury models, followed by histopathological analysis .

Dosage optimization is critical, as efficacy varies nonlinearly with concentration (e.g., neuroprotection peaks at 10 µM in vitro) .

Advanced: How do structural modifications (e.g., substitutions) influence bioactivity?

Methodological Answer:

Substituents alter electronic and steric properties, impacting target binding. For example:

- Chloromethyl derivatives (e.g., 2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine) undergo nucleophilic substitution with amines/thiols to form bioactive analogs .

- Phenylethenyl groups enhance lipophilicity, improving blood-brain barrier penetration in neuroprotective studies .

Experimental Design Tip: Use DFT calculations to predict substituent effects on electron density and correlate with IC₅₀ values in enzyme inhibition assays.

Advanced: How do intermolecular interactions affect the physical properties of this compound derivatives?

Methodological Answer:

Hydrogen bonding and π-π stacking dictate solubility and stability. For example:

- In the crystal lattice, C–H⋯N interactions (2.58–2.64 Å) form helical chains, reducing solubility in polar solvents .

- Trifluoromethyl groups induce hydrophobicity, necessitating non-aqueous solvents (e.g., DMSO) for biological assays .

Analytical Approach: Pair X-ray crystallography with Hirshfeld surface analysis to quantify interaction contributions (e.g., H-bond vs. van der Waals).

Advanced: What strategies mitigate challenges in characterizing positional disorder in trifluoromethyl groups?

Methodological Answer:

Positional disorder in trifluoromethyl groups complicates crystallographic refinement. Strategies include:

Occupancy refinement: Assign partial occupancies (e.g., 0.68:0.32) to disordered F atoms .

Low-temperature data collection: Reduces thermal motion, improving resolution (e.g., 100 K vs. room temperature) .

Computational modeling: Use PLATON or SHELXL to validate disorder models against Fo-Fc maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.